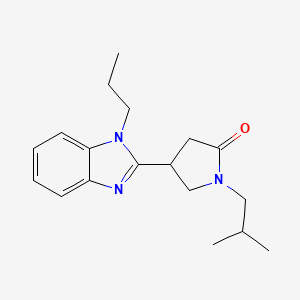

1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, also known as MPPD, is a synthetic compound with a wide range of applications in scientific research. MPPD is a member of the pyrrolidinone family, and is composed of a five-membered ring with a nitrogen atom in the center. This compound has been used in a variety of scientific applications, including drug development, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. In drug development, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is used as a model compound to study the effects of new drugs on the body. In biochemistry, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is used to study the structure and function of proteins and enzymes. In pharmacology, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is used to study the effects of drugs on the body and to identify potential drug targets.

Wirkmechanismus

Target of Action

It is known that similar compounds have been used to modulate the immune system, suggesting that f3320-0267 may interact with immune cells .

Mode of Action

It is known to affect T cell activation and effector function . F3320-0267 is a partial sphingosine-1-phosphate (S1P) agonist with immunomodulatory properties that regulates cerebrovascular responses, blood–brain barrier (BBB) permeability, and central nervous system (CNS) cell survival .

Biochemical Pathways

It is known that f3320-0267 modulates the sphingolipid signaling pathway , which plays a crucial role in regulating cell growth, survival, and immune cell trafficking .

Pharmacokinetics

The astm f3320-18 standard guide provides methods for characterizing drug coated balloon (dcb) coatings, which may be relevant to the adme properties of f3320-0267 .

Result of Action

F3320-0267 has been shown to reduce the production of pathogenic cytokines IFN-γ and GZMB, suggesting a less inflammatory phenotype . This decreased effector phenotype of F3320-0267-treated T cells was dependent on the upregulation of TCF-1 .

Action Environment

The astm f3320-18 standard guide provides methods for characterizing dcb coatings, including the quantitation of the number of particulates released during simulated use testing .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one in lab experiments is its ability to bind to proteins and enzymes, allowing researchers to study the effects of new drugs on the body. The main limitation of using 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one in lab experiments is that it is a synthetic compound, and its effects may not accurately reflect the effects of natural compounds.

Zukünftige Richtungen

There are a number of potential future directions for the use of 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one in scientific research. These include the use of 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one to study the effects of new drugs on the body, to identify potential drug targets, and to study the structure and function of proteins and enzymes. Additionally, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one could be used to study the effects of environmental pollutants on the body and to identify potential biomarkers of disease. Finally, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one could be used to study the effects of aging on the body and to identify potential therapies for age-related diseases.

Synthesemethoden

1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Wittig-Hofmann reaction. The Grignard reaction is the most commonly used method of synthesis, and involves the reaction of an alkyl halide with a Grignard reagent to form an alkane. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene, while the Wittig-Hofmann reaction involves the reaction of an aldehyde or ketone with a phosphonium salt and an alkyl halide to form an alkene.

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-4-9-21-16-8-6-5-7-15(16)19-18(21)14-10-17(22)20(12-14)11-13(2)3/h5-8,13-14H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJVVGLYCCVQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6417537.png)

![1-(4-{2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B6417538.png)

![7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6417547.png)

![2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417559.png)

![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417560.png)

![6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6417574.png)

![N-[(2,5-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6417582.png)

![3,9-dimethyl-7-(prop-2-en-1-yl)-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6417591.png)

![3-[(4-fluorophenyl)methyl]-8-[2-(2-hydroxyethoxy)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417601.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6417604.png)

![9-[(furan-2-yl)methyl]-1,3,7-trimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6417607.png)

![8-[2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417629.png)

![3-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417642.png)